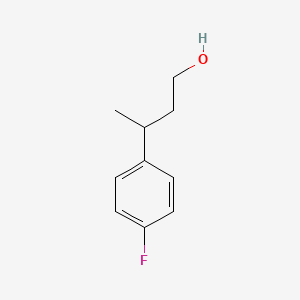

3-(4-Fluorophenyl)butan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

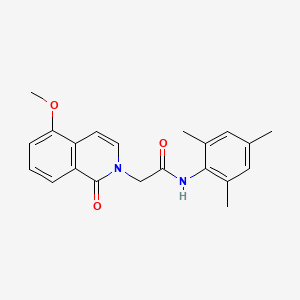

3-(4-Fluorophenyl)butan-1-ol is a chemical compound with the empirical formula C10H13FO . It is a unique chemical that is part of a collection of unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 13 hydrogen atoms, 1 oxygen atom, and 1 fluorine atom . It contains a total of 25 bonds, including 12 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 primary alcohol .Scientific Research Applications

Stereoselective Synthesis

Stereoselective Olefin Formation : The acid-catalysed dehydration of diastereoisomers of 1-(p-alkoxyphenyl)-1,2-diphenylbutan-1-ols has been shown to facilitate the synthesis of Z isomers of but-1-ene, which can be further applied to synthesize anti-cancer drugs like tamoxifen, highlighting its application in drug synthesis with high stereoselectivity (McCague, 1987).

Molecular Interaction Studies

Influence of Fluorine Substitution on Chiral Recognition : The study of diastereomeric complexes between R-1-phenyl-1-ethanol, S-1-(4-fluorophenyl)ethanol, and S-1-(2-fluorophenyl)ethanol with R and S-butan-2-ol has revealed the significance of specific intermolecular interactions in chiral discrimination processes. This illustrates the impact of fluorine substitution on molecular interactions, which is crucial for understanding molecular recognition and sensor applications (Ciavardini et al., 2013).

Fluorescence and Biological Activity

Fluorescence Effects and Biological Activity in Thiadiazole Derivatives : A study on the fluorescence emission spectra of solutions with varying hydrogen ion concentrations showed dual fluorescence effects, which were more evident in the environment of butan-1-ol. This research provides insights into the use of fluorophenyl compounds as fluorescence probes or potential pharmaceuticals, demonstrating their application in biological imaging and drug development (Budziak et al., 2019).

Fluorination and Chemical Stability

Deoxofluorination Agents : The discovery of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride as a deoxofluorinating agent with high thermal stability and resistance to aqueous hydrolysis demonstrates the utility of fluorophenyl compounds in chemical synthesis. This agent shows superior utility compared to traditional reagents, indicating its potential in academic and industrial synthesis applications (Umemoto et al., 2010).

Liquid Crystals and Mesomorphic Properties

Fluorinated Biphenyl Liquid Crystals : Research into but-3-enyl-based fluorinated biphenyl liquid crystals has shown that these compounds exhibit a broad nematic mesophase with low melting points and high clearing points. The study of their mesomorphic properties suggests potential applications in liquid crystal display technologies (Jiang et al., 2012).

properties

IUPAC Name |

3-(4-fluorophenyl)butan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO/c1-8(6-7-12)9-2-4-10(11)5-3-9/h2-5,8,12H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJLBCDDVIAJOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)C1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-[1-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-2-methylpropyl]piperidine-1-carboxylate](/img/structure/B2554868.png)

![7-(4-Chlorobutoxy)-1-{4-[(2-oxo-1,2-dihydroquinolin-7-yl)oxy]butyl}-1,2-dihydroquinolin-2-one](/img/structure/B2554871.png)

![N-(5-methylisoxazol-3-yl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2554873.png)

![methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-methylphenyl)amino]acrylate](/img/structure/B2554879.png)

![7-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![1-(2,3-Dimethoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2554886.png)